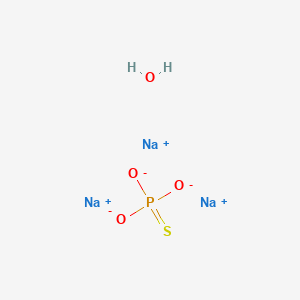

Sodium thiophosphate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium thiophosphate hydrate is used in thiosulfate-assisted synthesis of a variety of diamine-CuCN complexes. In analytical chemistry, it is used as a titrant in iodometry. It finds application as an anionic surfactant in pharmaceutical preparations to assist in dispersion and as an antidote to cyanide poisoning .

Molecular Structure Analysis

The molecular formula of Sodium thiophosphate hydrate is Na3PO3S · xH2O . The exact structure and the value of x (the number of water molecules in the hydrate) are not specified in the search results.

Scientific Research Applications

- Sodium thiophosphate hydrate plays a crucial role in the synthesis of diamine-CuCN complexes. Thiosulfate ions (S₂O₃²⁻) assist in the formation of these coordination complexes, which find applications in catalysis, materials science, and bioinorganic chemistry .

- In analytical chemistry, Sodium thiophosphate hydrate serves as a titrant in iodometry. It participates in redox reactions, particularly in the determination of iodine content. Researchers use it to quantify iodine in various samples, such as water, food, and pharmaceuticals .

- As an anionic surfactant, Sodium thiophosphate hydrate assists in dispersion within pharmaceutical formulations. It enhances the solubility and stability of active ingredients. Additionally, it acts as an antidote to cyanide poisoning by forming a complex with cyanide ions, rendering them less toxic .

- Sodium thiophosphate hydrate is employed for dechlorinating tap water. It reacts with chlorine (Cl₂) to form less harmful compounds, ensuring safe drinking water. The process helps remove excess chlorine used for disinfection .

- Aquatic facilities use Sodium thiophosphate hydrate to regulate chlorine levels. By neutralizing excess chlorine, it ensures water quality without harming aquatic life. Proper chlorine maintenance is essential for swimmer safety and maintaining healthy ecosystems .

- In hydrometallurgical processes, Sodium thiophosphate hydrate aids in gold extraction. It forms complexes with gold ions, facilitating their separation from ores. Researchers explore its potential in environmentally friendly gold recovery methods .

Thiosulfate-Assisted Synthesis of Diamine-CuCN Complexes

Iodometry Titrant in Analytical Chemistry

Anionic Surfactant in Pharmaceutical Preparations

Dechlorination of Tap Water

Chlorine Maintenance in Swimming Pools and Aquaria

Gold Extraction

Safety and Hazards

Mechanism of Action

Target of Action

Sodium thiophosphate hydrate is a chemical compound with the formula Na3PO3S · xH2O It’s known to be used in thiosulfate-assisted synthesis of a variety of diamine-cucn complexes .

Mode of Action

It’s known to participate in various chemical reactions, particularly in the synthesis of diamine-CuCN complexes

Biochemical Pathways

Sodium thiophosphate hydrate is involved in the thiosulfate-assisted synthesis of diamine-CuCN complexes . This suggests that it may play a role in biochemical pathways related to these complexes.

Result of Action

It’s known to participate in the synthesis of diamine-CuCN complexes

Action Environment

It’s known that it’s a white to green crystalline aggregate that is soluble in water . This suggests that its action may be influenced by factors such as temperature, pH, and the presence of other substances in the solution.

properties

IUPAC Name |

trisodium;thiophosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O3PS.H2O/c;;;1-4(2,3)5;/h;;;(H3,1,2,3,5);1H2/q3*+1;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYYFZBRAKXIPU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

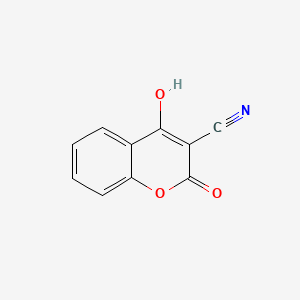

Canonical SMILES |

O.[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Na3O4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703060 |

Source

|

| Record name | Sodium phosphorothioate--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium thiophosphate hydrate | |

CAS RN |

10489-48-2 |

Source

|

| Record name | Sodium phosphorothioate--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium thiophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.